molecular formula C16H19IN2O5 B321284 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B321284
M. Wt: 446.24 g/mol
InChI Key: OZBOBTNSBNAZSI-MNOVXSKESA-N
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Description

2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a complex amide linkage involving an iodinated methoxybenzoyl moiety. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Amide bond formation: The amide linkage is formed by reacting the carboxylic acid with an amine derivative of the iodinated methoxybenzoyl compound, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The iodinated benzoyl moiety can be reduced to a benzyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The iodine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The iodinated benzoyl moiety could play a role in enhancing binding affinity or specificity. The exact pathways and molecular targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-[[(3-chloro-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

    (1S,2R)-2-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid makes it unique compared to its chloro and bromo analogs. Iodine can impart different electronic and steric properties, potentially leading to variations in biological activity and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19IN2O5

Molecular Weight

446.24 g/mol

IUPAC Name

(1S,2R)-2-[[(3-iodo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H19IN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11+/m1/s1

InChI Key

OZBOBTNSBNAZSI-MNOVXSKESA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)I

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)I

Origin of Product

United States

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